molecular formula C15H19NO3 B2857413 tert-butylN-(3-oxo-1-phenylcyclobutyl)carbamate CAS No. 2418663-64-4

tert-butylN-(3-oxo-1-phenylcyclobutyl)carbamate

Cat. No.: B2857413
CAS No.: 2418663-64-4
M. Wt: 261.321
InChI Key: UOQINMQMRXZUJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-oxo-1-phenylcyclobutyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the isocyanate derivative, which is then trapped to form the final product .

Industrial Production Methods

Industrial production methods for tert-butyl (3-oxo-1-phenylcyclobutyl)carbamate are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-(3-oxo-1-phenylcyclobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-butylN-(3-oxo-1-phenylcyclobutyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (3-oxo-1-phenylcyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-ethynylphenyl)carbamate
  • tert-Butyl (3-oxocyclopentyl)carbamate
  • tert-Butyl (2-oxo-1,3-dioxan-5-yl)carbamate

Uniqueness

tert-butylN-(3-oxo-1-phenylcyclobutyl)carbamate is unique due to its specific structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl N-(3-oxo-1-phenylcyclobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-14(2,3)19-13(18)16-15(9-12(17)10-15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQINMQMRXZUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418663-64-4
Record name tert-butyl N-(3-oxo-1-phenylcyclobutyl)carbamate
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